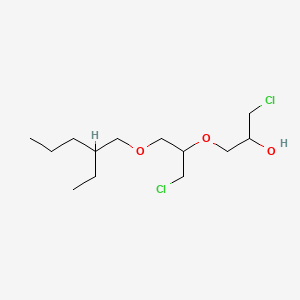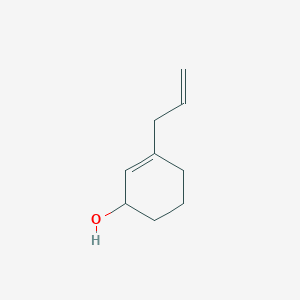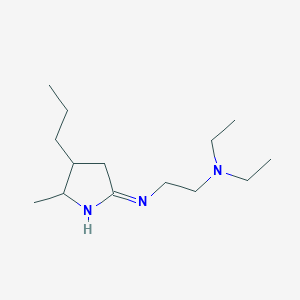![molecular formula C7H4N2O B14456509 [2-(Furan-2-yl)ethenylidene]cyanamide CAS No. 75121-68-5](/img/structure/B14456509.png)
[2-(Furan-2-yl)ethenylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Furan-2-yl)ethenylidene]cyanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a cyanamide group through an ethenylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide typically involves the reaction of furan derivatives with cyanamide under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Furan-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
[2-(Furan-2-yl)ethenylidene]cyanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(Furan-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The furan ring and cyanamide group can participate in various biochemical reactions, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide.
Furan-2-carboxylic acid: An oxidized derivative of furan.
2-Acetylfuran: Another furan derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a cyanamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
75121-68-5 |
|---|---|
Formule moléculaire |
C7H4N2O |
Poids moléculaire |
132.12 g/mol |
InChI |
InChI=1S/C7H4N2O/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H |
Clé InChI |
KOIVPKVUUUCKIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=C=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)


![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)

![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)




